An In-Depth Technical Guide to the Physical and Chemical Properties of Pitavastatin D4
An In-Depth Technical Guide to the Physical and Chemical Properties of Pitavastatin D4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Pitavastatin D4, a deuterated analog of the HMG-CoA reductase inhibitor, Pitavastatin. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, analytical chemistry, and pharmacological studies involving Pitavastatin and its metabolites.
Core Physical and Chemical Properties
Pitavastatin D4 is primarily utilized as an internal standard in analytical and pharmacokinetic research, particularly in mass spectrometry-based quantification of Pitavastatin.[1] Its physical and chemical properties are crucial for its accurate application in these experimental settings. Due to its primary function as a reference material, extensive experimental determination of all physical properties is not always available. The data presented below is a compilation of information from various sources, including supplier technical data sheets and scientific literature. It is important to note that some properties are predicted or are based on the non-deuterated form, Pitavastatin.
Table 1: General and Physical Properties of Pitavastatin D4 and Related Compounds
| Property | Pitavastatin D4 | Pitavastatin Lactone-d4 | Pitavastatin-d4 Sodium Salt | Pitavastatin (non-deuterated) |
| Synonyms | NK-104-d4 | - | - | Itavastatin, Livalo® |
| Molecular Formula | C₂₅H₂₀D₄FNO₄ | C₂₅H₁₈D₄FNO₃ | C₂₅H₁₉D₄FNNaO₄ | C₂₅H₂₄FNO₄ |
| Molecular Weight | 425.5 g/mol | 407.5 g/mol | 447.47 g/mol | 421.46 g/mol |
| Appearance | White to Off-White Solid | Solid | - | White to pale-yellow powder |
| Melting Point | Not Determined | Undetermined | Not Determined | 182 - 185°C (for Pitavastatin) |
| Boiling Point | Not Determined | Undetermined | Not Determined | 692.0±55.0 °C (Predicted) |
| pKa | Not Determined | Not Determined | Not Determined | 4.24±0.10 (Predicted) |
| Purity | ≥98% | ≥99% deuterated forms (d₁-d₄) | - | - |
Table 2: Solubility Profile
| Compound | Solvent | Solubility |
| Pitavastatin D4 | Not specified in detail. General guidance to select appropriate solvent based on non-deuterated form. | |
| Pitavastatin Lactone-d4 | Ethanol | Soluble |
| Pitavastatin (calcium salt) | DMSO | ~25 mg/mL |
| Dimethyl formamide (DMF) | ~30 mg/mL | |
| Aqueous Buffers | Sparingly soluble. For maximum solubility, dissolve in DMF first and then dilute with aqueous buffer (e.g., ~0.5 mg/mL in 1:1 DMF:PBS pH 7.2).[2] | |
| Pitavastatin | Cinnamon Oil | 3.9 mg/mL[3] |
| Olive Oil | 3.2 mg/mL[3] | |
| Tween 80 | 3.8 mg/mL[3] | |
| PEG 400 | 3.56 mg/mL[3] |
Note on Deuteration Effects: The incorporation of deuterium can lead to changes in physicochemical properties such as melting point, solubility, and hydrophilicity.[4] Therefore, the values for the non-deuterated form should be considered as an approximation.
Experimental Protocols
Detailed experimental protocols for the characterization of Pitavastatin D4 are not readily published. However, standard methodologies for determining the physical and chemical properties of pharmaceutical reference standards are applicable.
Determination of Melting Point
A standard operating procedure (SOP) for melting point determination using a capillary method is appropriate.
Objective: To determine the temperature range over which the solid Pitavastatin D4 transitions to a liquid.
Apparatus:
-
Melting point apparatus with a heating block and temperature probe.
-
Glass capillary tubes (sealed at one end).
Procedure:
-
Sample Preparation: A small amount of dry Pitavastatin D4 powder is packed into the sealed end of a capillary tube to a height of 2-4 mm.
-
Instrument Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The temperature is raised at a controlled rate, typically 1-2°C per minute, approaching the expected melting point.[5]
-
Observation: The sample is observed through a magnifying lens. The temperature at which the substance begins to melt (onset point) and the temperature at which it becomes completely liquid (clear point) are recorded.[6]
-
Calibration: The apparatus should be calibrated regularly using certified melting point standards (e.g., Vanillin, Caffeine, Acetanilide).[5][7]
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of Pitavastatin D4 in a specific solvent.
Apparatus:
-
Glass vials with screw caps.
-
Shaking incubator or orbital shaker.
-
Centrifuge.
-
Analytical balance.
-
HPLC or UV-Vis spectrophotometer for concentration analysis.
Procedure:
-
Sample Preparation: An excess amount of solid Pitavastatin D4 is added to a known volume of the solvent in a glass vial.
-
Equilibration: The vials are sealed and agitated in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8][9]
-
Phase Separation: The suspension is centrifuged at high speed to pellet the undissolved solid.
-
Sampling and Analysis: A clear aliquot of the supernatant is carefully removed, diluted if necessary, and the concentration of the dissolved Pitavastatin D4 is determined using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.[8][10]
Purity and Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity and quantifying the concentration of Pitavastatin D4.
Objective: To separate Pitavastatin D4 from any impurities and determine its concentration.
Typical HPLC Parameters for Pitavastatin (adaptable for Pitavastatin D4):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an acidic buffer (e.g., 0.5% acetic acid) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A common ratio is 35:65 (v/v) buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 245 nm.[2]
-
Injection Volume: 20 µL.
-
Internal Standard: For quantification of Pitavastatin, Pitavastatin D4 is used as the internal standard. For assessing the purity of Pitavastatin D4, an external standard calibration would be used.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used for a quick estimation of concentration and to determine the wavelength of maximum absorbance (λmax).
Objective: To determine the λmax of Pitavastatin D4 and to quantify it in solution.
Procedure:
-
Solution Preparation: A stock solution of Pitavastatin D4 is prepared in a suitable solvent (e.g., methanol or DMF). A series of dilutions are then made to create calibration standards.
-
Spectral Scan: The UV-Vis spectrum of a standard solution is recorded over a range of 200-400 nm to determine the λmax. For Pitavastatin, the λmax is typically around 245 nm.[2]
-
Calibration Curve: The absorbance of each calibration standard is measured at the λmax. A calibration curve of absorbance versus concentration is plotted.
-
Sample Analysis: The absorbance of the unknown sample is measured, and its concentration is determined from the calibration curve.
Signaling Pathways and Mechanism of Action
Pitavastatin, and by extension Pitavastatin D4, functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[11][12][13]
HMG-CoA Reductase Pathway and Inhibition by Pitavastatin
The following diagram illustrates the initial steps of the cholesterol biosynthesis pathway and the point of inhibition by Pitavastatin.
Caption: HMG-CoA Reductase Pathway Inhibition.
The inhibition of HMG-CoA reductase by Pitavastatin leads to a decrease in intracellular cholesterol levels in hepatocytes. This, in turn, upregulates the expression of LDL receptors on the surface of liver cells, leading to increased clearance of LDL cholesterol from the bloodstream.[11][12]
Metabolism of Pitavastatin
Pitavastatin is primarily metabolized in the liver through glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, mainly UGT1A3 and UGT2B7.[13][14] This process leads to the formation of Pitavastatin lactone, a major metabolite.
Caption: Pitavastatin Metabolism Pathway.
This limited metabolism by the cytochrome P450 system contributes to a lower potential for drug-drug interactions compared to other statins.
Conclusion
Pitavastatin D4 is a critical tool for the accurate quantification of Pitavastatin in research and clinical settings. While a complete, experimentally determined dataset of its physical properties is not extensively published, this guide provides the most current and relevant information available. The provided experimental protocols offer a solid foundation for the characterization and use of this deuterated standard. The diagrams of the signaling and metabolic pathways illustrate the mechanism of action and biotransformation of Pitavastatin, providing essential context for its pharmacological effects. Researchers are encouraged to consider the potential impact of deuteration on the physical properties of this compound in their experimental designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Enhancement of the Solubility and Bioavailability of Pitavastatin through a Self-Nanoemulsifying Drug Delivery System (SNEDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmabeginers.com [pharmabeginers.com]
- 6. thinksrs.com [thinksrs.com]
- 7. CALIBRATION OF MELTING POINT APPARATUS – PharmaGuideHub [pharmaguidehub.com]
- 8. enamine.net [enamine.net]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
